molecular formula C20H30ClN3O2 B1670430 Dibucaine hydrochloride CAS No. 61-12-1

Dibucaine hydrochloride

Cat. No.: B1670430
CAS No.: 61-12-1
M. Wt: 379.9 g/mol
InChI Key: IVHBBMHQKZBJEU-UHFFFAOYSA-N
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Description

Dibucaine hydrochloride: is a potent, long-acting local anesthetic of the amide type. It is commonly used for surface anesthesia and is one of the most effective and toxic long-acting local anesthetics. It is often used in spinal anesthesia and in topical formulations for pain relief from minor burns, cuts, insect bites, and hemorrhoids .

Mechanism of Action

Target of Action

Dibucaine hydrochloride, also known as Cinchocaine, is an amide-type local anesthetic . Its primary target is the neuronal voltage-gated sodium channels . These channels play a crucial role in the initiation and conduction of nerve impulses.

Mode of Action

This compound interacts with its targets by decreasing the neuronal membrane’s permeability to sodium ions . This action inhibits sodium influx through the sodium channels . As a result, it blocks both the initiation and conduction of nerve impulses , leading to a numbing effect in the area of application.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nerve impulse conduction pathway . By inhibiting sodium channels, it disrupts the typical flow of sodium ions that is necessary for nerve impulse transmission . This disruption prevents membrane depolarization, thereby blocking the propagation of nerve impulses .

Pharmacokinetics

It is known that the compound is used for local or regional anesthesia, suggesting that its bioavailability is localized to the area of application .

Result of Action

The primary result of this compound’s action is local anesthesia . By blocking nerve impulses, it produces numbness in the applied area, relieving minor pain and itching caused by minor cuts, burns, insect bites, stings, sunburn, or other skin irritations . It is also used to relieve rectal pain and itching caused by hemorrhoids or other rectal irritations .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy can be affected by the pH of the environment, as it is relatively insoluble in alkaline aqueous solutions . Furthermore, the compound’s action may also be influenced by the specific characteristics of the tissue it is applied to, such as the presence of infection, open wounds, broken skin, burns, or irritated skin .

Biochemical Analysis

Biochemical Properties

Dibucaine hydrochloride interacts with neuronal voltage-gated sodium channels, inhibiting sodium influx . This interaction prevents membrane depolarization, subsequently blocking the initiation and propagation of nerve impulses . It also interacts with butyrylcholinesterase (BChE), inhibiting its activity and reducing the ability to convert butyrylcholine to its byproducts .

Cellular Effects

This compound exerts its effects on various types of cells, primarily neurons, by blocking the initiation and conduction of nerve impulses . This results in a numbing effect, relieving pain and itching caused by minor skin irritations .

Molecular Mechanism

At the molecular level, this compound binds to specific receptors within the pores of neuronal cell membrane sodium channels . This binding blocks ion movement, preventing neurons from reaching action potential and thereby interrupting nerve impulses . This is how this compound exerts its effects.

Temporal Effects in Laboratory Settings

It is known that the drug’s anesthetic effects are temporary and reverse when the anesthetic diffuses from the site of action within the nerve .

Dosage Effects in Animal Models

This compound is one of the most potent and toxic amide anesthetics, about 10 times more toxic than lidocaine and 20 times more toxic than procaine hydrochloride in producing neurologic and cardiovascular effects . The effects of the product vary with different dosages in animal models, and toxic or adverse effects can occur at high doses .

Metabolic Pathways

It is known that the drug interacts with butyrylcholinesterase (BChE), an enzyme involved in the metabolism of certain drugs .

Transport and Distribution

It is known that the drug is applied topically and exerts its effects locally at the site of application .

Subcellular Localization

Given its mechanism of action, it is likely that the drug localizes to neuronal cell membranes where it interacts with sodium channels .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Dibucaine hydrochloride can be synthesized starting from isatin, followed by a series of reactions. The process involves the formation of 2-butoxy-N-(2-diethylaminoethyl)-4-quinolinecarboxamide, which is then converted to its hydrochloride salt .

Industrial Production Methods: : Industrial production of this compound involves the use of high-purity reagents and stringent reaction conditions to ensure the final product meets pharmaceutical standards. The process typically includes steps such as recrystallization and chromatographic purification to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: : Dibucaine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in reactions involving this compound include strong acids and bases, as well as organic solvents like chloroform and methanol .

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can lead to the formation of various derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds: : Dibucaine hydrochloride is similar to other amide-type local anesthetics such as lidocaine, prilocaine, and bupivacaine .

Uniqueness: : this compound is distinguished by its high potency and long duration of action. It is one of the most toxic long-acting local anesthetics, which limits its use to specific applications like spinal anesthesia .

List of Similar Compounds

  • Lidocaine
  • Prilocaine
  • Bupivacaine
  • Ropivacaine

Properties

IUPAC Name

2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2.ClH/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3;/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHBBMHQKZBJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976471
Record name Cinchocaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61-12-1
Record name Dibucaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibucaine hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibucaine hydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756724
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cinchocaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinchocaine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.453
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Record name DIBUCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z97702A5DG
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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